molecular formula C27H18N2O5 B436100 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE CAS No. 356083-65-3

2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE

Cat. No.: B436100
CAS No.: 356083-65-3
M. Wt: 450.4g/mol
InChI Key: QDJKPFAUXINJBJ-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-methylbenzaldehyde, phthalic anhydride, and quinoline derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining aldehydes with anhydrides under acidic or basic conditions.

    Cyclization Reactions: Forming the quinoline ring through intramolecular cyclization.

    Esterification: Forming the ester linkage under acidic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Materials Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Agents: Studied for their potential to inhibit bacterial and fungal growth.

    Enzyme Inhibitors: Investigated for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anticancer and anti-inflammatory agents.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Isoindoline Derivatives: Compounds like thalidomide.

Uniqueness

2-(4-METHYLPHENYL)-2-OXOETHYL 1,3-DIOXO-2-(5-QUINOLYL)-5-ISOINDOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

356083-65-3

Molecular Formula

C27H18N2O5

Molecular Weight

450.4g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1,3-dioxo-2-quinolin-5-ylisoindole-5-carboxylate

InChI

InChI=1S/C27H18N2O5/c1-16-7-9-17(10-8-16)24(30)15-34-27(33)18-11-12-19-21(14-18)26(32)29(25(19)31)23-6-2-5-22-20(23)4-3-13-28-22/h2-14H,15H2,1H3

InChI Key

QDJKPFAUXINJBJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4C=CC=N5

Origin of Product

United States

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